1-(2-Methylphenyl)ethane-1,2-diamine 2hcl
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Overview
Description
1-(2-Methylphenyl)ethane-1,2-diamine 2HCl is an organic compound with the molecular formula C9H14N2. It is a derivative of ethylenediamine, where one of the hydrogen atoms is replaced by a 2-methylphenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 2-methylbenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methylphenyl)ethane-1,2-diamine 2HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methylphenyl)ethane-1,2-diamine 2HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or activation studies.
Comparison with Similar Compounds
1-(2-Methylphenyl)ethane-1,2-diamine 2HCl can be compared with other similar compounds, such as:
N-(2-Methylphenyl)ethylenediamine: Similar structure but different substitution pattern.
N-Benzyl-N-methyl-1,2-ethanediamine: Different substituents on the ethylenediamine backbone.
N-Octyl-1,2-ethanediamine: Longer alkyl chain substituent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C9H16Cl2N2 |
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Molecular Weight |
223.14 g/mol |
IUPAC Name |
1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7-4-2-3-5-8(7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H |
InChI Key |
KYRWMNWQZVCJDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CN)N.Cl.Cl |
Origin of Product |
United States |
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